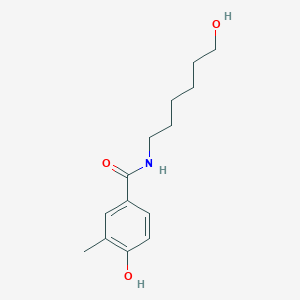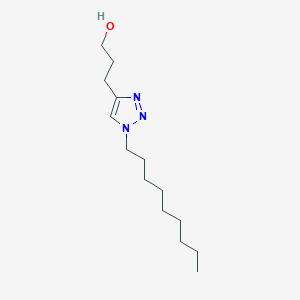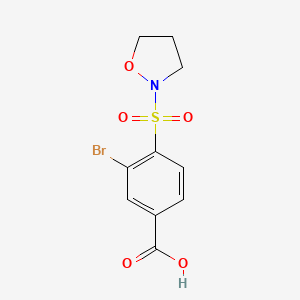![molecular formula C12H14FNO4 B6644153 3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644153.png)
3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-Fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FMHM, and it has been shown to have a variety of interesting properties that make it a promising candidate for use in a range of different research areas.
作用機序
The mechanism of action of FMHM is complex and not yet fully understood. However, it is believed that this compound works by binding to specific sites on proteins and inhibiting their activity. This can be achieved through a number of different mechanisms, including competitive inhibition, non-competitive inhibition, and allosteric inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMHM are still being studied. However, it is believed that this compound has a number of interesting properties that make it a promising candidate for use in a range of different research areas. For example, FMHM has been shown to have anti-inflammatory properties, and it may be useful in the treatment of a range of different inflammatory conditions. Additionally, FMHM has been shown to have antioxidant properties, and it may be useful in the treatment of a range of different oxidative stress-related conditions.
実験室実験の利点と制限
One of the main advantages of using FMHM in lab experiments is that it is a highly specific inhibitor of certain proteins. This means that it can be used to selectively inhibit the activity of specific enzymes or receptors, without affecting other proteins in the body. Additionally, FMHM has a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one of the main limitations of using FMHM is that it is a relatively complex compound to synthesize, which can make it difficult and expensive to produce in large quantities.
将来の方向性
There are a number of different future directions that could be explored in relation to FMHM. One potential area of research involves the use of this compound in the treatment of a range of different inflammatory conditions. Additionally, FMHM could be used as a tool for studying the function of specific proteins in the body, which could lead to the development of new treatments for a range of different diseases. Finally, further research could be conducted to better understand the mechanism of action of FMHM, which could lead to the development of more effective inhibitors of specific proteins.
合成法
The synthesis of FMHM is a complex process that involves a number of different steps. The first step involves the preparation of the starting materials, which are typically 3-fluoro-5-methylbenzoic acid and L-serine. These two compounds are then combined in a reaction vessel, along with a number of other reagents, and heated to a specific temperature for a specific amount of time. The resulting product is then purified using a range of different techniques, including column chromatography and recrystallization.
科学的研究の応用
FMHM has been studied extensively for its potential applications in a range of different scientific research areas. One of the most promising areas of research involves the use of FMHM as a tool for studying the function of specific proteins in the body. This compound has been shown to bind to a number of different proteins, including enzymes and receptors, and it can be used to selectively inhibit their activity. This makes FMHM a valuable tool for understanding the role that these proteins play in various biochemical processes.
特性
IUPAC Name |
3-[(3-fluoro-5-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-7-3-8(5-9(13)4-7)10(15)14-6-12(2,18)11(16)17/h3-5,18H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMQNWYIEUGUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)

![5-chloro-4-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6644101.png)




![N-[(2-aminophenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridin-2-amine](/img/structure/B6644143.png)
![Methyl 5-[(2-methyloxolan-3-yl)sulfamoyl]-1,3-thiazole-4-carboxylate](/img/structure/B6644147.png)

![3-[(4-Chloro-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644152.png)
![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

